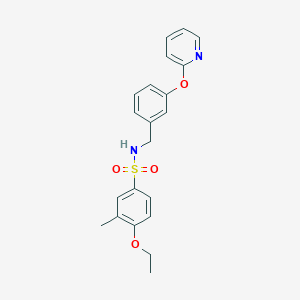
4-ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, also known as EPM-706, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Endothelin Receptor Antagonists
Benzenesulfonamide derivatives have been explored for their potential in preventing cerebral vasospasm, a complication of subarachnoid hemorrhage. Specifically, endothelin (ET) A/B receptor antagonists, such as bosentan, have shown effectiveness in preclinical models, highlighting their potential for treating vasospasm in humans (Zuccarello et al., 1996).
CCR5 Antagonists for HIV-1 Prevention
Research into methylbenzenesulfonamide has indicated its use in developing small molecular antagonists targeting CCR5, a receptor involved in HIV-1 infection. This points towards its application in creating new drugs for preventing HIV-1 (Cheng De-ju, 2015).
Anticancer and Antimicrobial Agents
Novel benzenesulfonamide derivatives have been synthesized with potential anticancer and antimicrobial activities, demonstrating the utility of such compounds in drug discovery for various diseases (Ghorab & Al-Said, 2012).
Photodynamic Therapy for Cancer Treatment
- Zinc Phthalocyanine Derivatives: The development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups has been reported, showing high singlet oxygen quantum yield. These compounds are of interest for their applications in photodynamic therapy, a cancer treatment method (Pişkin et al., 2020).
Polymerization Catalysis
- Palladium Aryl Sulfonate Phosphine Catalysts: The synthesis of palladium-based catalysts involving benzenesulfonamide derivatives has been shown to facilitate the copolymerization of acrylates with ethene, indicating their potential use in the production of high molecular weight polymers (Skupov et al., 2007).
Propriétés
IUPAC Name |
4-ethoxy-3-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-26-20-11-10-19(13-16(20)2)28(24,25)23-15-17-7-6-8-18(14-17)27-21-9-4-5-12-22-21/h4-14,23H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKAZEZFRMHPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)
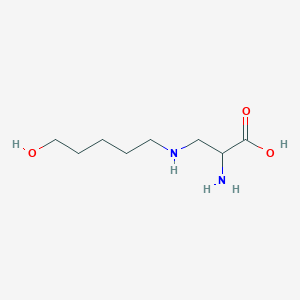
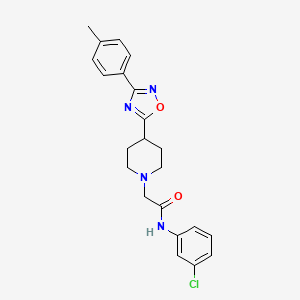
![1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2969291.png)
![1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2969292.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2969293.png)
![1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2969295.png)
![4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2969296.png)

![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)
![methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2969303.png)
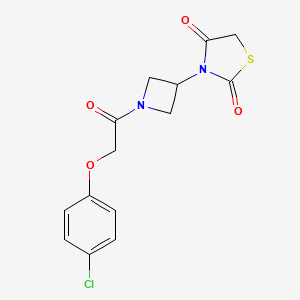
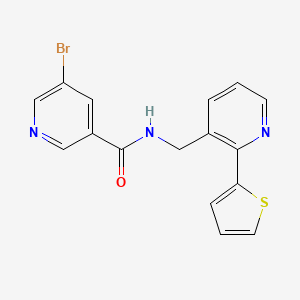
![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)